2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride
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Overview
Description
2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of acetonitrile and features an amino group and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 3-amino-4-methoxybenzaldehyde with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of acetonitrile to the aldehyde group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while condensation reactions can produce imines or Schiff bases.
Scientific Research Applications
2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Similar in structure but lacks the amino group.
2-(4-Amino-3-methoxyphenyl)acetonitrile: Similar but with different positioning of the amino and methoxy groups.
Uniqueness
2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-(3-amino-4-methoxyphenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6H,4,11H2,1H3;1H |
InChI Key |
HIJRRRFSASERRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)N.Cl |
Origin of Product |
United States |
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